4-Bromo-2-chlorobenzonitrile

Catalog No.
S679700
CAS No.
154607-01-9
M.F
C7H3BrClN
M. Wt
216.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chlorobenzonitrile

CAS Number

154607-01-9

Product Name

4-Bromo-2-chlorobenzonitrile

IUPAC Name

4-bromo-2-chlorobenzonitrile

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

InChI Key

AYQBMZNSJPVADT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)C#N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C#N

Synthesis

4-Bromo-2-chlorobenzonitrile can be synthesized through a two-step process. The first step involves the bromination of 2-chlorotoluene to produce 4-bromo-2-chlorotoluene. The second step involves converting the 4-bromo-2-chlorotoluene to 4-bromo-2-chlorobenzonitrile using a process called Sandmeyer reaction, which utilizes sodium cyanide as a key reagent. Source: ChemicalBook:

Potential Applications in Scientific Research

While the specific research applications of 4-bromo-2-chlorobenzonitrile are not widely documented, its structure suggests potential involvement in various areas of scientific research, including:

  • Intermediate in organic synthesis: The presence of reactive functional groups, such as the nitrile and the halogen atoms, makes 4-bromo-2-chlorobenzonitrile a potential intermediate for the synthesis of more complex molecules with various functionalities. Source: American Chemical Society:
  • Material science studies: The aromatic ring structure and the presence of halogen atoms could make 4-bromo-2-chlorobenzonitrile a candidate for studies related to the development of novel materials with specific properties, such as fire retardancy or electrical conductivity. However, further research is needed to explore this potential application.

4-Bromo-2-chlorobenzonitrile is an organic compound characterized by the molecular formula C7H3BrClN and a molecular weight of 216.46 g/mol. This compound features a benzene ring substituted with bromine, chlorine, and a nitrile group. Its structural arrangement allows for unique chemical properties, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

, including:

  • Substitution Reactions: The bromine atom can be substituted in reactions such as Suzuki coupling, where an aryl or alkyl group is introduced.
  • Reduction Reactions: The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Under specific conditions, the nitrile group can be oxidized to a carboxylic acid.

These reactions are facilitated by common reagents such as palladium catalysts for coupling reactions and lithium aluminum hydride for reductions.

The synthesis of 4-Bromo-2-chlorobenzonitrile typically involves a two-step process:

  • Bromination of 2-Chlorotoluene: This step produces 4-bromo-2-chlorotoluene.
  • Conversion to Nitrile: The methyl group of 4-bromo-2-chlorotoluene is converted to a nitrile group using sodium cyanide in an aqueous solution, often through a Sandmeyer reaction .

The balanced equation for the second step is as follows:

text
4-Br-2-Cl-C6H4-CH3 + NaCN → 4-Br-2-Cl-C6H4-CN + Na+ + CH4

4-Bromo-2-chlorobenzonitrile finds extensive applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in drug development, facilitating the synthesis of complex molecules with therapeutic potential.
  • Agrochemicals: The compound is utilized in the production of pesticides and herbicides.
  • Organic Chemistry: It acts as a building block for synthesizing other organic compounds .

While specific interaction studies focusing exclusively on 4-Bromo-2-chlorobenzonitrile are sparse, its reactivity profile indicates that it can participate in various chemical transformations typical of halogenated aromatic compounds. These interactions are important for its role in synthetic chemistry, particularly in forming new carbon-carbon bonds through coupling reactions.

4-Bromo-2-chlorobenzonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
4-Bromo-2-fluorobenzonitrileContains fluorine instead of chlorineFluorine's electronegativity alters reactivity
4-Bromo-2-methylbenzonitrileContains a methyl group instead of chlorineMethyl substitution affects steric hindrance
4-Bromo-2-chlorotolueneSimilar structure but lacks the nitrile groupUsed primarily in different synthetic pathways

These compounds differ primarily in their substituents, which influence their reactivity and applications within organic synthesis .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (60%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

154607-01-9

Wikipedia

4-Bromo-2-chlorobenzonitrile

Dates

Modify: 2023-08-15

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